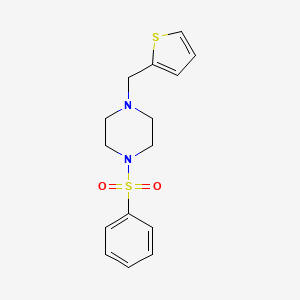

![molecular formula C17H18N2O3 B5503037 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)

4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

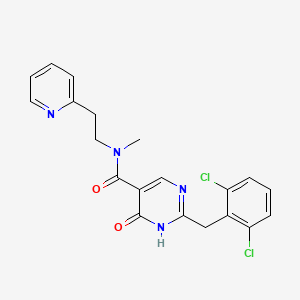

Synthesis of related compounds typically involves multi-step reactions starting from acetoacetic esters to prepare reagents like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which are used for preparing various heterocyclic systems (Selič, Grdadolnik, & Stanovnik, 1997). Another synthesis pathway involves 4-(dimethylamino)benzaldehyde, acetoacetate, and urea, catalyzed by sulfamic acid (Qiu-jin, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various techniques, including X-ray crystallography, which provides insights into the arrangement and interactions within the molecule. For example, the structure determination of an α-amino nitrile obtained by a modified Strecker reaction revealed insights into molecular interactions (Otero et al., 2017).

Chemical Reactions and Properties

The photochemically generated cation of a related compound adds to norbornene, demonstrating the reactivity and potential for synthesizing novel organic structures (Mella, Fagnoni, & Albini, 2004). The reactivity patterns of such compounds are crucial for understanding their chemical behavior and potential for forming various derivatives.

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are critical for understanding the practical aspects of handling and using these compounds in various chemical processes. While specific data on 4-({[4-(Dimethylamino)phenyl]amino}carbonyl)phenyl acetate is not provided, studies on related compounds offer a glimpse into their physical characteristics, such as solubility in common solvents and thermal stability.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing various chemical reactions, are essential for exploiting the compound's capabilities in synthesis and other chemical processes. For instance, the synthesis and reactivity of related compounds with alkyl halides provide insights into their functional group transformations and potential applications in organic synthesis (Koten, Contel, Nobel, & Spek, 2000).

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Modification of Analgesic Compounds : The modification of the carbonyl function in analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one, closely related to the target compound, was explored to understand its impact on potency. Studies indicated that trans isomers and inclusion of lipophilic moieties significantly increased potency, suggesting the importance of structural features in receptor interactions (Lednicer, Vonvoigtlander, Emmert, 1981).

- Electrochemical Sensor Development : Research on modified carbon paste electrodes with carbon nanotubes and derivatives for the novel electrochemical sensors showed promising applications in the simultaneous determination of various compounds, highlighting the compound’s utility in sensor technology (Beitollahi et al., 2012).

Photodynamic Therapy

- Cancer Treatment Applications : A study focused on the synthesis of a lutetium(III) acetate phthalocyanine directly substituted with N,N'-dimethylaminophenyl groups via CC bonds and its water-soluble derivative. These compounds exhibited excellent solubility in water and promising properties as potential photosensitizers for the treatment of cancer through photodynamic therapy, producing higher singlet oxygen than clinically used photosensitizers (Al-Raqa, Köksoy, Durmuş, 2017).

Spectral Analysis and Quantum Chemical Studies

- Chemical Reactivity and Optical Properties : Detailed spectral analysis and quantum chemical studies on derivatives of the target compound were conducted to understand its molecular geometry, non-linear optical behavior, and chemical reactivity. These studies provide insight into the compound’s potential applications in materials science and photonics (Fatma, Bishnoi, Verma, 2015).

Environmental Applications

- Detection of Carbonyl Compounds in Water : A novel fluorescent probe based on derivatives was developed for sensitive detection of carbonyl compounds in environmental water samples. This application underscores the importance of the compound in environmental monitoring and analysis (Houdier et al., 2000).

Propiedades

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(20)22-16-10-4-13(5-11-16)17(21)18-14-6-8-15(9-7-14)19(2)3/h4-11H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPUWQSSAFEWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzyl-1H-indol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502957.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5502974.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)